Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride
CAS No.: 178311-45-0
Cat. No.: VC0061761
Molecular Formula: C11H22Cl2N2O2
Molecular Weight: 285.209
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178311-45-0 |
|---|---|
| Molecular Formula | C11H22Cl2N2O2 |
| Molecular Weight | 285.209 |
| IUPAC Name | ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C11H20N2O2.2ClH/c1-2-15-11(14)9-3-5-13(6-4-9)10-7-12-8-10;;/h9-10,12H,2-8H2,1H3;2*1H |
| Standard InChI Key | ZQOQLJHDDVRHFT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C2CNC2.Cl.Cl |
Introduction
Chemical Identity and Properties
Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride is identified by CAS number 178311-45-0. It is a complex organic compound with the molecular formula C11H22Cl2N2O2 and a molecular weight of 285.209 g/mol. The compound's IUPAC name, ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride, reflects its core structural components.
Table 1.1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Number | 178311-45-0 |
| Molecular Formula | C11H22Cl2N2O2 |
| Molecular Weight | 285.209 g/mol |
| IUPAC Name | ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride |
As a dihydrochloride salt, this compound likely demonstrates enhanced water solubility compared to its free base form, a characteristic that makes it potentially valuable for pharmaceutical formulations where aqueous solubility is advantageous.
Structural Characteristics
The molecular architecture of Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride features several key structural elements that contribute to its chemical behavior and potential biological activity:
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A piperidine ring - a six-membered heterocyclic ring containing one nitrogen atom
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An azetidine ring - a four-membered heterocyclic ring containing one nitrogen atom
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An ethyl ester group - attached to the piperidine ring at the 4-position
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Two hydrochloride moieties - forming the dihydrochloride salt
The unique spatial arrangement created by the connection between the piperidine and azetidine rings, coupled with the presence of the ethyl ester group, establishes a distinctive chemical scaffold that may enable specific interactions with biological targets.
Synthesis and Preparation
| Stage | Process | Considerations |
|---|---|---|
| 1 | Piperidine component synthesis | Regioselective functionalization at 4-position |
| 2 | Azetidine component preparation | Ring strain management during synthesis |
| 3 | Coupling reaction | Selective N-alkylation conditions |
| 4 | Salt formation | Controlled addition of HCl to form dihydrochloride |
Purification Methods
Standard purification techniques for similar organic compounds typically include recrystallization, column chromatography, and salt formation. The dihydrochloride salt form of this compound may facilitate purification through recrystallization from appropriate solvent systems, as amine hydrochloride salts often exhibit crystallinity that can be exploited for purification purposes.
| Therapeutic Area | Potential Application | Structural Rationale |
|---|---|---|
| Neurology | Analgesic agents | Piperidine scaffold present in several pain medications |
| Psychiatry | Antipsychotic compounds | Piperidine derivatives show effects on CNS pathways |
| Immunology | Anti-inflammatory agents | Related heterocyclic structures demonstrate anti-inflammatory activity |
Current Research Trends
Comparative Analysis
While specific research directly focusing on Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride is limited in the available literature, comparison with related compounds can provide insight into its potential applications.
For instance, related compounds like Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride have been utilized in synthetic pathways leading to heterocyclic compounds with potential biological activity . This suggests that Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride might similarly serve as a valuable synthetic intermediate in the preparation of complex heterocyclic systems.
Table 5.1: Comparative Analysis with Related Compounds
| Compound | Structural Similarity | Research Application |
|---|---|---|
| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | Piperidine core with ethyl ester | Precursor in heterocyclic synthesis |
| N-ethyl-3-azetidinamine dihydrochloride | Azetidine component | Building block for pharmaceutical intermediates |
Future Research Directions
Based on the structural features of Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride, several promising research directions could be pursued:
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Medicinal Chemistry: Systematic modification of the core structure to develop structure-activity relationships and potentially identify novel bioactive compounds
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Chemical Library Development: Incorporation into chemical libraries for high-throughput screening against various biological targets
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Synthetic Methodology: Development of improved synthetic routes to this and related compounds containing both piperidine and azetidine functionalities
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Pharmacokinetic Studies: Investigation of metabolic pathways and stability profiles to assess potential as a drug candidate or precursor
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